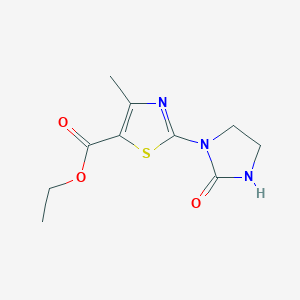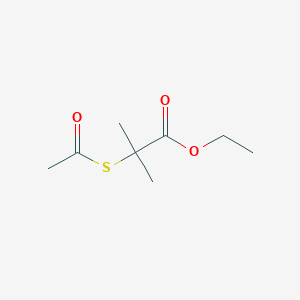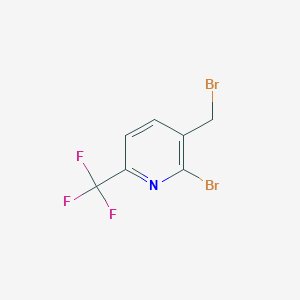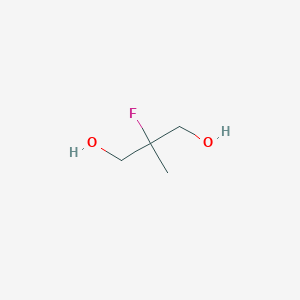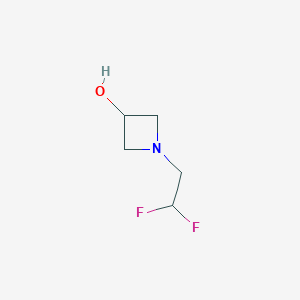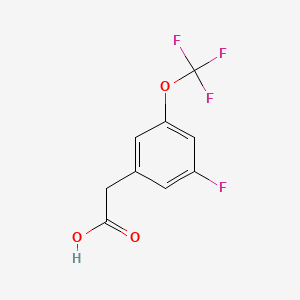
Acide 3-fluoro-5-(trifluorométhoxy)phénylacétique
Vue d'ensemble
Description
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a unique chemical compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol. This compound has found widespread applications in various scientific experiments and research fields due to its distinctive chemical properties.
Applications De Recherche Scientifique
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
Target of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported as a fusion inhibitor of the influenza a virus . It inhibits the membrane fusion between the virus and the endosome of the host cells .
Mode of Action
Based on the related compound, it may interact with its targets to prevent or inhibit certain biological processes
Biochemical Pathways
Related compounds have been used in the synthesis of various chemical libraries , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Related compounds have shown inhibitory effects on certain biological processes .
Action Environment
Good industrial hygiene and safety procedures are recommended when handling similar compounds .
Analyse Biochimique
Biochemical Properties
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing the overall metabolic flux. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. Additionally, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid may lead to cumulative changes in cellular metabolism and gene expression, potentially resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid in animal models are dose-dependent. At low doses, the compound may exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as oxidative stress, inflammation, or tissue damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the overall levels of key metabolites and affect cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be actively transported into cells by membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is crucial for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, modulating specific biochemical pathways and cellular processes .
Méthodes De Préparation
The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid involves several steps, typically starting with the fluorination of phenylacetic acid derivatives. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted phenylacetic acids
Comparaison Avec Des Composés Similaires
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid can be compared with similar compounds such as:
3-Fluorophenylacetic acid: This compound lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical behavior and applications.
4-(Trifluoromethoxy)phenylacetic acid:
Propriétés
IUPAC Name |
2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUVGYUDBIAFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


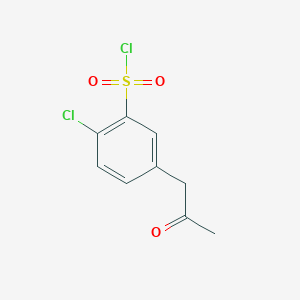
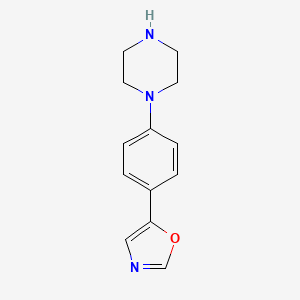
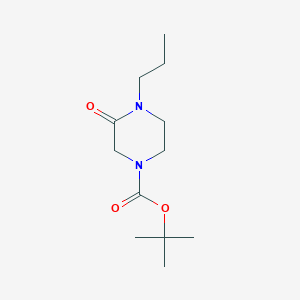
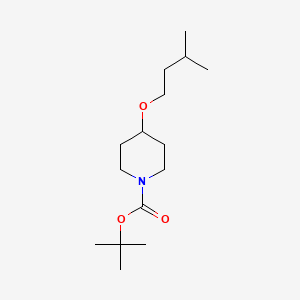
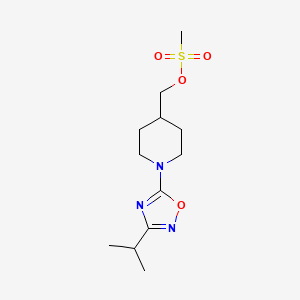
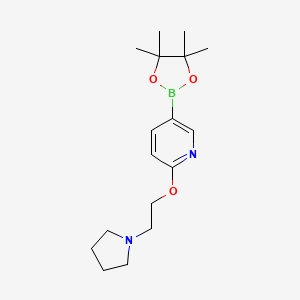
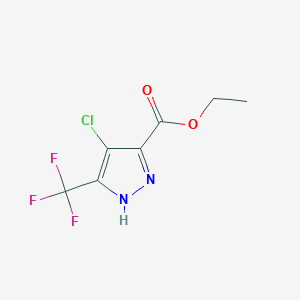
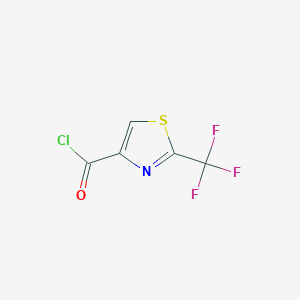
![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)
